2-bromo-N-(2-ethylphenyl)butanamide
Overview
Description
2-Bromo-N-(2-ethylphenyl)butanamide is an organic compound with the molecular formula C12H16BrNO. It is a brominated derivative of butanamide, characterized by the presence of a bromine atom and an ethylphenyl group attached to the butanamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-ethylphenyl)butanamide typically involves the bromination of N-(2-ethylphenyl)butanamide. This can be achieved through the reaction of N-(2-ethylphenyl)butanamide with bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar bromination techniques are employed on a larger scale, with considerations for safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-ethylphenyl)butanamide can undergo various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles.
Elimination reactions: The compound can undergo elimination to form alkenes.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu).
Elimination: Strong bases such as sodium ethoxide (NaOEt) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Elimination: Alkenes are formed.
Oxidation: Carboxylic acids or ketones may be produced.
Reduction: Alcohols or amines can be formed
Scientific Research Applications
2-Bromo-N-(2-ethylphenyl)butanamide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-ethylphenyl)butanamide involves its interaction with molecular targets through nucleophilic substitution or elimination reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various chemical transformations. The specific pathways and molecular targets depend on the reaction conditions and the nature of the nucleophiles or bases involved .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-ethylphenyl)butanamide: Similar structure but with the ethyl group in the para position.
N-(2-ethylphenyl)butanamide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-Bromo-N-(2-ethylphenyl)butanamide is unique due to the presence of both the bromine atom and the ethylphenyl group, which confer specific reactivity and properties that are distinct from its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
2-bromo-N-(2-ethylphenyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-9-7-5-6-8-11(9)14-12(15)10(13)4-2/h5-8,10H,3-4H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKYOLIVXMTRIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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